molecular formula C11H8F6O B3021447 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol CAS No. 2386-82-5

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Cat. No. B3021447
Key on ui cas rn: 2386-82-5
M. Wt: 270.17 g/mol
InChI Key: RHDPTOIUYREFCO-UHFFFAOYSA-N
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Patent
US06610456B2

Procedure details

A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer, thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container. The nitrogen-flushed flask was charged with 200 mL anhydrous tetrahydrofuran, 67.5 g (2.77 mol) of magnesium turnings, and a small crystal of iodine. The addition funnel was charged with 500 g (2.73 mol) of freshly distilled 4-bromostyrene. Approximately 10 mL of 4-bromostyrene was added to the flask with vigorous stirring. As soon as the Grignard reaction was started, the flask was charged with an additional 1800 mL of anhydrous tetrahydrofuran. The remainder of the 4-bromostyrene was added dropwise to the stirred reaction at such a rate as to maintain the reaction at a temperature of 40° C. while cooling the flask with an ice/water bath. The addition required 2 hours, after which the cooling bath was removed and the reaction stirred another 1.5 hours. The reaction mixture was then cooled to 0° C. with a dry-ice/acetone bath, and the addition funnel was replaced with a gas inlet tube connected with appropriate back-flow safeguards to a cylinder of hexafluoroacetone. Hexafluoroacetone gas was passed into the reaction mixture over 2 hours while maintaining the reaction temperature below 15° C. with the cooling bath. After the reaction exotherm diminished, the gas addition was stopped. A total of 480 g (2.89 mol) hexafluoroacetone had been added. The cooling bath was removed and the reaction stirred overnight. The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid was added dropwise with stirring over 1 hour. The organic layer was separated and the aqueous layer extracted with three 300 mL portions of diethyl ether. The combined organic layers were washed with three 300 mL portions of brine, dried over sodium sulfate, filtered, and evaporated on the rotary evaporator. The residue was distilled under vacuum collecting fractions 58-78° C. at a vacuum of 800-300 mTorr. A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
480 g
Type
reactant
Reaction Step Five
Quantity
1800 mL
Type
solvent
Reaction Step Six
Quantity
67.5 g
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1.[F:13][C:14]([F:22])([F:21])[C:15]([C:17]([F:20])([F:19])[F:18])=[O:16]>O1CCCC1>[F:13][C:14]([F:22])([F:21])[C:15]([OH:16])([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)[C:17]([F:20])([F:19])[F:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Five
Name
Quantity
480 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Six
Name
Quantity
1800 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
67.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred another 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container
CUSTOM
Type
CUSTOM
Details
The nitrogen-flushed flask
CUSTOM
Type
CUSTOM
Details
As soon as the Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction at a temperature of 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the flask with an ice/water bath
ADDITION
Type
ADDITION
Details
The addition required 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the addition funnel was replaced with a gas inlet tube
WAIT
Type
WAIT
Details
Hexafluoroacetone gas was passed into the reaction mixture over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 15° C. with the cooling bath
ADDITION
Type
ADDITION
Details
the gas addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with three 300 mL portions of diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with three 300 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
collecting fractions 58-78° C. at a vacuum of 800-300 mTorr
ADDITION
Type
ADDITION
Details
A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC(C(C(F)(F)F)(C1=CC=C(C=C)C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610456B2

Procedure details

A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer, thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container. The nitrogen-flushed flask was charged with 200 mL anhydrous tetrahydrofuran, 67.5 g (2.77 mol) of magnesium turnings, and a small crystal of iodine. The addition funnel was charged with 500 g (2.73 mol) of freshly distilled 4-bromostyrene. Approximately 10 mL of 4-bromostyrene was added to the flask with vigorous stirring. As soon as the Grignard reaction was started, the flask was charged with an additional 1800 mL of anhydrous tetrahydrofuran. The remainder of the 4-bromostyrene was added dropwise to the stirred reaction at such a rate as to maintain the reaction at a temperature of 40° C. while cooling the flask with an ice/water bath. The addition required 2 hours, after which the cooling bath was removed and the reaction stirred another 1.5 hours. The reaction mixture was then cooled to 0° C. with a dry-ice/acetone bath, and the addition funnel was replaced with a gas inlet tube connected with appropriate back-flow safeguards to a cylinder of hexafluoroacetone. Hexafluoroacetone gas was passed into the reaction mixture over 2 hours while maintaining the reaction temperature below 15° C. with the cooling bath. After the reaction exotherm diminished, the gas addition was stopped. A total of 480 g (2.89 mol) hexafluoroacetone had been added. The cooling bath was removed and the reaction stirred overnight. The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid was added dropwise with stirring over 1 hour. The organic layer was separated and the aqueous layer extracted with three 300 mL portions of diethyl ether. The combined organic layers were washed with three 300 mL portions of brine, dried over sodium sulfate, filtered, and evaporated on the rotary evaporator. The residue was distilled under vacuum collecting fractions 58-78° C. at a vacuum of 800-300 mTorr. A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
480 g
Type
reactant
Reaction Step Five
Quantity
1800 mL
Type
solvent
Reaction Step Six
Quantity
67.5 g
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1.[F:13][C:14]([F:22])([F:21])[C:15]([C:17]([F:20])([F:19])[F:18])=[O:16]>O1CCCC1>[F:13][C:14]([F:22])([F:21])[C:15]([OH:16])([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)[C:17]([F:20])([F:19])[F:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Five
Name
Quantity
480 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Six
Name
Quantity
1800 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
67.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred another 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container
CUSTOM
Type
CUSTOM
Details
The nitrogen-flushed flask
CUSTOM
Type
CUSTOM
Details
As soon as the Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction at a temperature of 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the flask with an ice/water bath
ADDITION
Type
ADDITION
Details
The addition required 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the addition funnel was replaced with a gas inlet tube
WAIT
Type
WAIT
Details
Hexafluoroacetone gas was passed into the reaction mixture over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 15° C. with the cooling bath
ADDITION
Type
ADDITION
Details
the gas addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with three 300 mL portions of diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with three 300 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
collecting fractions 58-78° C. at a vacuum of 800-300 mTorr
ADDITION
Type
ADDITION
Details
A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC(C(C(F)(F)F)(C1=CC=C(C=C)C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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